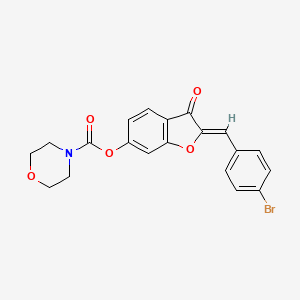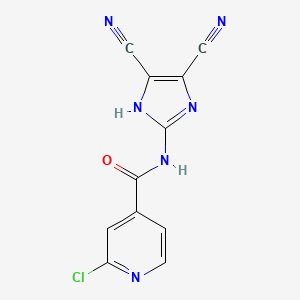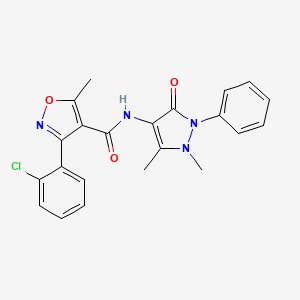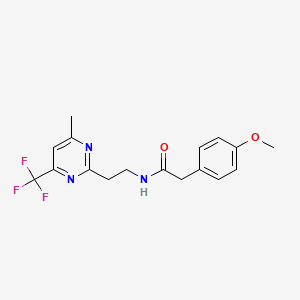
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative known for its potential applications in various scientific fields including medicinal chemistry and biological research. This compound belongs to a class of quinazolinones characterized by their multi-functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves several key steps:
Formation of quinazolinone core: : The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable carbonyl sources.
Functionalization of quinazolinone: : Introduction of the piperidine and pyrimidine moieties is done through nucleophilic substitution reactions. The 4-(2,6-dimethylpyrimidin-4-yl)oxy group is added to the piperidin-1-yl moiety using appropriate protecting and deprotecting strategies to achieve the desired substitution pattern.
Final assembly: : The intermediate is further reacted with 3-bromo-3-oxopropyl bromide under basic conditions to obtain the final compound.
Industrial Production Methods
For industrial-scale production, the process might include:
Optimization of reaction conditions: : Ensuring high yield and purity while minimizing side reactions.
Use of flow reactors: : Continuous flow synthesis can enhance scalability and safety, particularly for complex multi-step processes.
Purification: : Advanced purification techniques such as chromatography and crystallization to ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is involved in various chemical reactions, including:
Oxidation: : The quinazolinone core can be subjected to oxidation reactions using agents like potassium permanganate to yield quinazoline-4-oxides.
Reduction: : Reduction of the carbonyl group using hydride donors such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions on the piperidine and pyrimidine moieties to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nucleophiles such as amines or thiols under anhydrous conditions.
Major Products
Oxidized quinazolinones: : By-products of oxidation.
Reduced alcohols: : Products of carbonyl reduction.
Substituted derivatives: : Various functionalized products depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has broad applications in scientific research:
Medicinal Chemistry: : Investigation of its potential as an anticancer, antiviral, or antimicrobial agent due to its quinazolinone core.
Biological Research: : Studying its interactions with various biological targets, such as enzymes or receptors.
Pharmaceutical Development: : Exploring its use as a lead compound in drug discovery and development.
Industrial Applications: : Potential use as an intermediate in the synthesis of other complex molecules in chemical industries.
Mécanisme D'action
Molecular Targets and Pathways Involved
The mechanism by which 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its effects involves:
Binding to enzymatic sites: : Inhibiting the activity of enzymes involved in cell growth and proliferation.
Receptor interaction: : Modulating receptor activity to induce desired biological responses.
Pathway interference: : Affecting cellular signaling pathways that control various cellular processes.
Comparaison Avec Des Composés Similaires
4-Quinazolinone: : Simple quinazolinone with basic structural properties.
6,7-Dimethoxyquinazolin-4(3H)-one: : Differing in functional groups, affecting its pharmacological activity.
Pyrimidinylpiperidines: : Similar piperidine core but different substituent patterns.
Each of these compounds offers distinct properties, highlighting the uniqueness and potential of 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one in various research fields.
Propriétés
IUPAC Name |
3-[3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-13-20(25-16(2)24-15)30-17-7-10-26(11-8-17)21(28)9-12-27-14-23-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYIJXLUNSLFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2580565.png)

![N-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2580569.png)

![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)
![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)
![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)

![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B2580579.png)


![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580588.png)
